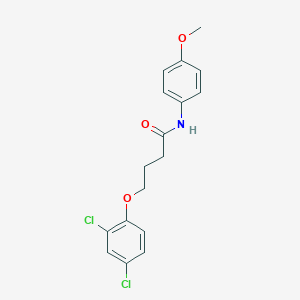

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide, commonly known as dicamba, is a selective herbicide widely used in agriculture. It is a member of the benzoic acid herbicide family and is classified as an auxin-like compound. Dicamba is used to control broadleaf weeds in various crops, including soybeans, cotton, corn, and wheat.

Wirkmechanismus

Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. Dicamba is absorbed by the plant and transported to the meristematic tissue, where it causes uncontrolled growth and ultimately leads to the death of the plant. Dicamba is selective in its action, as it only affects broadleaf weeds and does not harm grasses.

Biochemical and Physiological Effects

Dicamba has been shown to have a range of biochemical and physiological effects on plants. It affects the expression of genes involved in the auxin signaling pathway, which regulates plant growth and development. Dicamba also affects the activity of enzymes involved in cell division and elongation, leading to uncontrolled growth and ultimately plant death.

Vorteile Und Einschränkungen Für Laborexperimente

Dicamba is a useful tool for studying plant growth and development in the laboratory. It can be used to induce specific developmental changes in plants and to study the effects of auxin signaling on plant growth. However, dicamba can be toxic to plants at high concentrations, which can limit its use in some experiments.

Zukünftige Richtungen

For dicamba research include the development of dicamba-resistant crops, new herbicides based on the structure of dicamba, and further understanding of its long-term effects.

Synthesemethoden

Dicamba can be synthesized by reacting 2,4-dichlorophenol with 4-methoxyaniline in the presence of a base and a coupling agent. The resulting intermediate is then reacted with butyric anhydride to produce dicamba. The synthesis process is relatively simple and can be carried out on a large scale.

Wissenschaftliche Forschungsanwendungen

Dicamba has been extensively studied for its herbicidal properties. It is commonly used in combination with other herbicides to control a wide range of weeds. Dicamba is also used in research to study plant growth and development. It has been shown to affect the auxin signaling pathway, which plays a crucial role in regulating plant growth and development.

Eigenschaften

CAS-Nummer |

5271-47-6 |

|---|---|

Produktname |

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |

Molekularformel |

C17H17Cl2NO3 |

Molekulargewicht |

354.2 g/mol |

IUPAC-Name |

4-(2,4-dichlorophenoxy)-N-(4-methoxyphenyl)butanamide |

InChI |

InChI=1S/C17H17Cl2NO3/c1-22-14-7-5-13(6-8-14)20-17(21)3-2-10-23-16-9-4-12(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21) |

InChI-Schlüssel |

LWTVFWMYOVGKNL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.